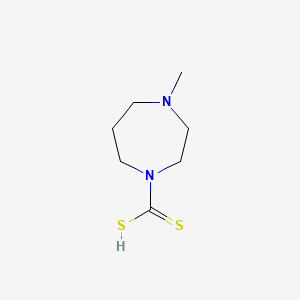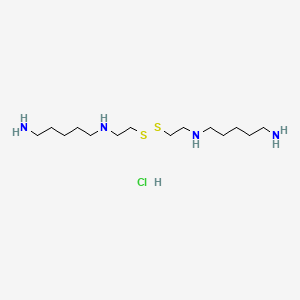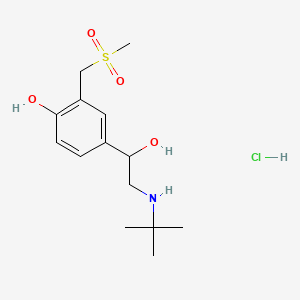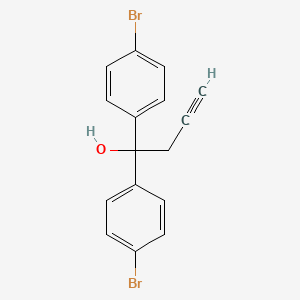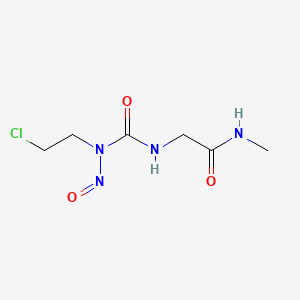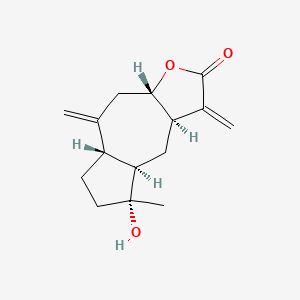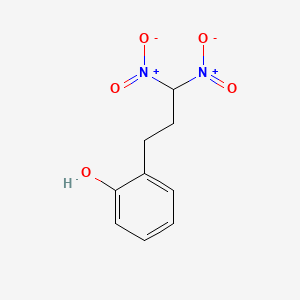
脱氧布瓦丁
描述
Deoxybouvardin is a cyclic hexapeptide originally isolated from the plant Bouvardia ternifolia. It has garnered significant attention due to its potent antitumor properties. This compound has been studied extensively for its ability to inhibit protein synthesis and induce apoptosis in various cancer cell lines .
科学研究应用
Deoxybouvardin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and cyclization reactions. In biology, deoxybouvardin is employed to investigate protein synthesis inhibition and apoptosis mechanisms .
In medicine, deoxybouvardin has shown promise as an anticancer agent. It has been studied for its ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer and colorectal cancer cells. The compound’s ability to induce apoptosis and disrupt mitochondrial membrane potential makes it a valuable tool for cancer research .
作用机制
Target of Action
Deoxybouvardin, also known as RA-V, primarily targets the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR) . These receptors play a crucial role in the development and progression of certain types of cancers, such as prostate cancer .
Mode of Action
Deoxybouvardin interacts with its targets (AR and GR) by inhibiting their activities . It effectively downregulates AR and AR-V proteins through inhibiting protein synthesis . This interaction impacts the expression of AR target genes and modifies the epigenetic status by reducing levels of Bromodomain and Extra-Terminal proteins (Brd2/Brd4) and H3K27Ac .
Biochemical Pathways
Deoxybouvardin affects several biochemical pathways. It interferes with the activation of ERK1/2 in endothelial cells . In addition, it has been found to inhibit the TAK1–AMPK–mTOR pathway, which plays an important role in maintaining cell viability and tumorigenesis .
Pharmacokinetics
It’s known that the compound is a natural cyclopeptide first isolated from the roots of bouvardia ternifolia . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Deoxybouvardin exhibits potent anti-tumor activities. It inhibits the proliferation of endothelial cells, induces apoptosis, and inhibits protective autophagy . It also impacts the expression of AR target genes and modifies the epigenetic status by reducing levels of Bromodomain and Extra-Terminal proteins (Brd2/Brd4) and H3K27Ac .
生化分析
Biochemical Properties
Deoxybouvardin plays a crucial role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with ribosomes, the cellular machinery responsible for protein production, by binding to the ribosomal subunit and preventing the elongation of the nascent peptide chain. This interaction disrupts the normal function of ribosomes, leading to the inhibition of protein synthesis. Additionally, deoxybouvardin has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases and caspases .
Cellular Effects
Deoxybouvardin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by increasing the levels of reactive oxygen species (ROS) and activating stress-related pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways . This leads to cell cycle arrest at the G2/M phase and subsequent cell death. Deoxybouvardin also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins and enzymes .
Molecular Mechanism
The molecular mechanism of deoxybouvardin involves its binding to ribosomes and inhibition of protein synthesis. By preventing the elongation of the nascent peptide chain, deoxybouvardin disrupts the normal function of ribosomes, leading to the inhibition of protein synthesis. This results in the activation of stress-related pathways, increased ROS levels, and induction of apoptosis . Additionally, deoxybouvardin modulates the activity of cyclin-dependent kinases and caspases, further promoting cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deoxybouvardin have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that deoxybouvardin can induce sustained apoptosis and inhibit tumor growth in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of deoxybouvardin vary with different dosages in animal models. At lower doses, deoxybouvardin has been shown to inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where the therapeutic benefits of deoxybouvardin are maximized at specific dosage ranges .
Metabolic Pathways
Deoxybouvardin is involved in various metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as cyclin-dependent kinases and caspases, modulating their activity and influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are closely linked to its ability to inhibit protein synthesis and induce apoptosis.
Transport and Distribution
Deoxybouvardin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH .
Subcellular Localization
Deoxybouvardin is primarily localized within the cytoplasm of cells, where it exerts its effects on ribosomes and protein synthesis. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and experimental conditions . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: Deoxybouvardin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic hexapeptide structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: These methods would likely include solid-phase peptide synthesis (SPPS) and purification processes such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: Deoxybouvardin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions involving deoxybouvardin include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions could remove specific functional groups. These modifications can lead to derivatives of deoxybouvardin with altered biological activities .
相似化合物的比较
Deoxybouvardin is unique among cyclic peptides due to its potent antitumor activity and specific mechanism of action. Similar compounds include other cyclic peptides such as cycloheximide and pactamycin, which also inhibit protein synthesis but differ in their specific targets and biological activities .
Cycloheximide, for example, inhibits eukaryotic translation elongation by interfering with the translocation step, while pactamycin inhibits the initiation of protein synthesis. These differences highlight the unique properties of deoxybouvardin and its potential as a therapeutic agent .
属性
IUPAC Name |
24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGFMUNENQGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983360 | |
| Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64725-24-2 | |
| Record name | Deoxybouvardin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Deoxybouvardin?
A1: Deoxybouvardin is a known protein synthesis inhibitor, both in vitro and in vivo. [] While the exact mechanism remains unclear, research suggests it may actively promote the degradation of cyclin D1 through the ubiquitin-proteasome pathway. [] This degradation is not solely dependent on its protein synthesis inhibition, as other inhibitors like cycloheximide do not exhibit this effect. []
Q2: How does Deoxybouvardin affect the cell cycle?
A2: Studies on human colon cancer cells (DLD-1) show that Deoxybouvardin induces partial G1 cell cycle arrest. [] This arrest is likely linked to its ability to decrease cyclin D1 levels, a protein crucial for G1/S phase transition. []
Q3: Does Deoxybouvardin affect the expression of cyclin D1 at the mRNA level?
A3: No, Northern blot analysis revealed that Deoxybouvardin does not influence the mRNA levels of cyclin D1. [] Its effect seems to be primarily at the protein level, targeting cyclin D1 for degradation. []
Q4: How does Deoxybouvardin affect the Hippo pathway?
A4: Deoxybouvardin acts as a specific inhibitor of Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PSD-95/Dlg/ZO-1 (TAZ), both downstream effectors of the Hippo pathway. [] This pathway is crucial for regulating organ size and is often dysregulated in cancer. []
Q5: Does Deoxybouvardin impact YAP at the transcriptional level?
A5: Surprisingly, while Deoxybouvardin inhibits YAP/TAZ activity, it does not directly affect the mRNA expression of their target genes. [] Instead, it appears to primarily affect YAP protein levels, potentially influencing its stability or degradation. []
Q6: What is the molecular formula and weight of Deoxybouvardin?
A6: The molecular formula of Deoxybouvardin is C40H48N6O9, and its molecular weight is 768.85 g/mol. []
Q7: How does the structure of Deoxybouvardin contribute to its activity?
A7: The 14-membered cycloisodityrosine ring system is crucial for the antitumor activity of Deoxybouvardin and related compounds like RA-VII. [, , , ] Studies on structural analogs lacking this ring system demonstrated a loss of activity, highlighting its importance for biological function. []
Q8: How does the side chain at residue 1 influence the activity of Deoxybouvardin analogs?
A8: Research on analogs with modifications at residue 1 revealed that longer side chains decrease the cytotoxic activity, even though they have minimal impact on the overall conformation of the molecule. [] This suggests that steric factors at this position play a role in target binding or interaction. []
Q9: What is the role of the Tyr-5 and Tyr-6 phenyl rings in the activity of Deoxybouvardin?
A9: Comparing the structures of Deoxybouvardin and its less active analogs suggests that the orientation of the Tyr-5 and Tyr-6 phenyl rings significantly influences their biological activity. [] The specific spatial arrangement of these rings may be crucial for optimal interaction with the target protein. []
Q10: What types of cancer cells are sensitive to Deoxybouvardin?
A10: Deoxybouvardin demonstrates cytotoxic activity against various human cancer cell lines, including leukemia (HL-60), colon cancer (HCT-116), and renal cell carcinoma (ACHN), with IC50 values in the sub-micromolar range. []
Q11: Does Deoxybouvardin impact tumor growth in animal models?
A11: Yes, Deoxybouvardin effectively blocks liver enlargement induced by Mst1/2 knockout in mice, a model for YAP activation and tumorigenesis. [] It also inhibits the development of liver tumors induced by YAP activation and even shows potential in regressing established tumors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



